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Compound of Interest

Compound Name: Vinyl chloroformate

Cat. No.: B154032 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solvolysis kinetics of vinyl
chloroformate with other relevant chloroformate esters. The data and methodologies

presented are compiled from peer-reviewed literature to ensure accuracy and objectivity,

offering a valuable resource for understanding the reactivity and reaction mechanisms of this

important chemical intermediate.

Introduction
Vinyl chloroformate is a highly reactive organic compound used in the synthesis of various

polymers and as a protecting group in organic synthesis. Its reactivity is largely governed by

the solvolysis of the chloroformate group, a reaction that is highly sensitive to solvent

properties. Understanding the kinetics of this process is crucial for controlling reaction

outcomes and optimizing synthetic procedures. This guide delves into the experimental data

and mechanistic interpretations of vinyl chloroformate solvolysis, drawing comparisons with

allyl, phenyl, and benzyl chloroformates to provide a broader context for its reactivity.

Data Presentation: Comparative Solvolysis Rates
The specific rates of solvolysis (k) for vinyl chloroformate and other chloroformates at 25.0 °C

in various solvents are summarized in the table below. This data highlights the influence of

solvent nucleophilicity and ionizing power on the reaction rate.
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Solvent
Vinyl
Chloroformate
(4) k x 10-5 s-1

Allyl
Chloroformate
(3) k x 10-5 s-1

Phenyl
Chloroformate
(1) k x 10-5 s-1

Benzyl
Chloroformate
(5) k x 10-5 s-1

100% EtOH 742 ± 1 11.1 ± 0.16 260 5.16

90% EtOH 1252 ± 19 14.7 ± 0.4 503 17.7

80% EtOH - 18.2 ± 0.2 658 25.6

70% EtOH - 23.4 ± 0.9 - -

100% MeOH 2331 ± 42 28.4 ± 1.5 1290 38.4

90% MeOH - 38.5 ± 0.8 2220 -

80% MeOH - 53.1 ± 1.1 - -

97% TFE 4.39 ± 0.04 0.083 ± 0.002 1.17 3.33

90% TFE 11.7 ± 0.1 0.27 ± 0.01 4.49 10.8

70% TFE 48.7 ± 0.3 0.98 ± 0.01 24.5 29.8

50% TFE 200 ± 2 3.24 ± 0.03 106 77.2

97% HFIP 3.23 ± 0.03 0.10 ± 0.003 - -

90% HFIP 11.8 ± 0.1 0.33 ± 0.01 - -

70% HFIP 69.8 ± 0.7 1.63 ± 0.02
2.54 (for

isopropenyl)
-

50% HFIP 269 ± 3 5.09 ± 0.05 - -

80% Acetone 260 ± 4 2.13 68.8 -

80T-20E 14.6 ± 0.1 0.31 ± 0.01 - -

Data sourced from D'Souza et al., 2013.[1][2][3]

Observations:

Vinyl chloroformate consistently exhibits a significantly higher rate of solvolysis compared

to allyl, phenyl, and benzyl chloroformates across all solvent systems studied.[1][2][3]
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The rate of solvolysis for all chloroformates generally increases with increasing water content

in aqueous organic mixtures, highlighting the role of solvent polarity and nucleophilicity.[1][3]

In fluoroalcohol-water mixtures (TFE-H₂O and HFIP-H₂O), the rates also increase with

higher water content, indicating the importance of solvent nucleophilicity even in these highly

ionizing media.[1][3]

Experimental Protocols
The kinetic data presented above were primarily determined using two experimental

techniques: titration and conductometry.

Materials and Sample Preparation
Solvents: Solvents were purified according to standard laboratory procedures. Deionized

water was used for the preparation of all aqueous-organic mixtures.

Chloroformates: Vinyl chloroformate and other chloroformate esters were obtained from

commercial sources and used without further purification, with purities typically exceeding

95%.

Standard Solutions: For titrimetric methods, standardized solutions of sodium hydroxide or

other suitable bases are required. For conductometric methods, standard salt solutions (e.g.,

KCl) are used for cell calibration.

Kinetic Measurements: Titration Method
This method follows the progress of the solvolysis reaction by monitoring the production of

hydrochloric acid.

Procedure:

A solution of the chloroformate in a suitable inert solvent (e.g., acetone) is prepared.

A known volume of the desired solvolysis medium is thermostatted to the reaction

temperature (e.g., 25.0 ± 0.1 °C).
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The reaction is initiated by injecting a small aliquot of the chloroformate solution into the

stirred solvolysis medium.

At timed intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by

adding to a cold, immiscible solvent).

The amount of hydrochloric acid produced in each aliquot is determined by titration with a

standardized solution of a strong base, using a suitable indicator.

The first-order rate constant, k, is calculated from the slope of a plot of the natural logarithm

of the concentration of unreacted chloroformate versus time.

Kinetic Measurements: Conductometry Method
This method is suitable for reactions in which there is a significant change in the conductivity of

the solution as the reaction progresses. The solvolysis of chloroformates produces ions (H⁺

and Cl⁻), leading to an increase in conductivity.

Procedure:

The conductivity cell is calibrated using standard solutions of known conductivity (e.g., KCl

solutions).

A known volume of the solvolysis medium is placed in the thermostatted conductivity cell.

The reaction is initiated by injecting a small, precise amount of the chloroformate into the

cell.

The change in conductivity of the solution is monitored over time using a conductometer.

The first-order rate constant, k, is determined by fitting the conductivity-time data to a first-

order rate equation.

Mechanistic Interpretation
The solvolysis of vinyl chloroformate, as well as other chloroformates, is generally

understood to proceed through a dual-channel mechanism, the prevalence of each depending

on the solvent's properties.[1][2][4]
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Bimolecular Carbonyl-Addition Pathway: This pathway is favored in more nucleophilic

solvents. It involves the nucleophilic attack of a solvent molecule on the carbonyl carbon,

forming a tetrahedral intermediate. This is followed by the elimination of the leaving group

(chloride).

Unimolecular Ionization Pathway: This pathway becomes more significant in highly ionizing,

less nucleophilic solvents (such as fluoroalcohols). It involves the rate-determining ionization

of the chloroformate to form an acylium ion intermediate, which is then rapidly captured by

the solvent.

The extended (two-term) Grunwald-Winstein equation is a powerful tool for dissecting these

mechanisms:

log(k/k₀) = lNT + mYCl

Where:

k and k₀ are the specific rates of solvolysis in a given solvent and in the reference solvent

(80% ethanol), respectively.

l represents the sensitivity of the solvolysis to changes in solvent nucleophilicity (NT).

m represents the sensitivity of the solvolysis to changes in solvent ionizing power (YCl).

For vinyl chloroformate solvolysis, the analysis using this equation indicates a significant

dependence on both solvent nucleophilicity and ionizing power, supporting the dual-mechanism

hypothesis.[1][4]

Visualizing the Solvolysis Pathways and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed reaction

mechanisms and a typical experimental workflow for kinetic studies.
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Bimolecular Carbonyl-Addition Pathway

Unimolecular Ionization Pathway

Vinyl Chloroformate + SOH Tetrahedral IntermediateNucleophilic Attack Product + HClElimination

Vinyl Chloroformate Acylium Ion + Cl-Ionization (Rate-determining) Product + HClSolvent Capture
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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